(3,4-dihydro-1H-2-benzopyran-4-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLQBDQJJHYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 3,4 Dihydro 1h 2 Benzopyran 4 Yl Urea and Its Analogs
Principles and Methodologies in SAR Analysis for Benzopyran-Urea Compounds
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For benzopyran-urea derivatives, SAR studies aim to identify the key structural features required for optimal interaction with a specific biological target, such as an enzyme or receptor. The primary methodology involves the systematic synthesis of analogs by modifying specific parts of the lead compound, (3,4-dihydro-1H-2-benzopyran-4-yl)urea, and evaluating their biological potency.
The core principles guiding this analysis include:
Identification of the Pharmacophore: Determining the essential atoms and functional groups on both the benzopyran ring and the urea (B33335) moiety that are critical for activity.
Steric and Electronic Effects: Evaluating how the size, shape, and electron-donating or electron-withdrawing nature of substituents influence binding affinity and efficacy. nih.gov
Lipophilicity and Solubility: Assessing how modifications affect the compound's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Analysis: Understanding how structural changes affect the molecule's preferred three-dimensional shape, which is critical for fitting into a biological target's binding site.
Methodologies employed in the SAR analysis of this compound class typically include in vitro biological assays to measure potency (e.g., IC50 or EC50 values) and selectivity. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are also frequently used to predict how newly designed analogs might interact with their target and to rationalize experimental findings. researchgate.net
Impact of Substituent Variations on the Dihydrobenzopyran Ring
Positional and Electronic Effects of Substituents (e.g., Alkyl, Halogen, Heteroatom)
The position and electronic nature of substituents on the aromatic portion of the dihydrobenzopyran ring are critical determinants of activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the ring system and introduce new points of interaction.
Research on related benzopyran structures has shown that:
Halogen Substituents: The introduction of halogens, such as chlorine (Cl) or fluorine (F), at specific positions can enhance activity. For instance, in a series of 4-substituted 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, a chloro group at the 6-position was found to be a key feature for potent activity. nih.gov Halogens can increase lipophilicity, facilitating membrane passage, and can participate in specific halogen bonding interactions with the target.
Alkyl Groups: Small alkyl groups like methyl can provide beneficial hydrophobic interactions. However, larger, bulky groups may cause steric hindrance, leading to a decrease in activity unless the binding pocket can accommodate them. nih.gov
Positional Importance: The specific position of the substituent is crucial. For example, in many bioactive compounds, substitution at the 6- or 8-positions of the chroman ring is more favorable than at other positions, suggesting these regions are oriented towards key interaction sites in the biological target. nih.gov
The table below illustrates the impact of halogen substitution on the benzopyran ring of related thiourea (B124793) analogs.
| Compound | R1 Substituent (on Benzopyran) | R2 Substituent (on Phenylthiourea) | Activity (% Inhibition of Insulin (B600854) Release at 10 µM) |
|---|---|---|---|
| Analog 1 | 6-H | 4-CN | 54 ± 8 |
| Analog 2 | 6-Cl | 4-CN | 98 ± 2 |
| Analog 3 | 6-Br | 4-CN | 81 ± 3 |
Data adapted from a study on related benzopyran thiourea derivatives acting as K(ATP) channel openers. nih.gov
Influence of Alkoxycarbonylamino Groups on Molecular Interactions
While specific SAR data for alkoxycarbonylamino substituents on the this compound scaffold is not extensively documented in readily available literature, the properties of this functional group allow for well-founded predictions based on medicinal chemistry principles. An alkoxycarbonylamino group, also known as a carbamate (B1207046), possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ether oxygens) capabilities.
The introduction of such a group could:
Introduce New Hydrogen Bonds: Form additional hydrogen bonds with amino acid residues in the target's binding site, potentially increasing affinity and selectivity.
Alter Electronic Properties: The carbamate group generally acts as an electron-withdrawing group via resonance, which can influence the electronic character of the benzopyran ring.
Impact Conformation: The size and flexibility of the alkoxy portion of the group could influence the preferred conformation of the entire molecule, potentially orienting other key functional groups for better interaction.
Further empirical studies are required to fully elucidate the specific impact of this substituent on the biological activity of the this compound scaffold.
Role of Modifications on the Urea Moiety
The urea moiety (-NH-CO-NH-) is a privileged structure in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor (two N-H groups) and a hydrogen bond acceptor (the C=O group). nih.gov Modifications to this group are a cornerstone of SAR studies for this class of compounds.
N-Substitution Patterns and their Influence on Molecular Recognition
The substitution pattern on the nitrogen atoms of the urea linker dictates the molecule's ability to form key hydrogen bonds and engage in other non-covalent interactions. nih.gov Typically, one nitrogen is attached to the dihydrobenzopyran ring, while the other (N') is available for substitution.
N'-Aryl vs. N'-Alkyl Substitution: The nature of the group on the terminal nitrogen (N') significantly impacts activity.
N'-Aryl groups can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. The electronic properties of substituents on this aryl ring are also critical.
N'-Alkyl groups provide hydrophobic interactions. Bulky alkyl groups, such as adamantyl or cyclohexyl, can fill hydrophobic pockets and enhance binding affinity if the target accommodates them. nih.gov
Disubstitution and Trisubstitution: Replacing the hydrogen atoms on the urea nitrogens with methyl or other alkyl groups can have varied effects. While it can increase metabolic stability or modulate solubility, it also removes hydrogen bond donor capacity. In many cases, at least one N-H bond is essential for forming a critical hydrogen bond with the target, and its removal leads to a significant loss of activity. nih.gov
Urea vs. Thiourea Analogs
A common bioisosteric replacement for the urea moiety is the thiourea group (-NH-CS-NH-), where the carbonyl oxygen is replaced by a sulfur atom. This seemingly minor change can lead to significant differences in biological activity. nih.gov
Hydrogen Bonding: While both groups are effective hydrogen bond donors, the thiourea's sulfur atom is a poorer hydrogen bond acceptor compared to the urea's oxygen. If the carbonyl oxygen's role as a hydrogen bond acceptor is critical for binding, the thiourea analog will typically show reduced activity.
Activity Profile: In some cases, thiourea analogs exhibit greater potency than their urea counterparts, suggesting that the hydrogen bond acceptor function of the carbonyl is less important than other factors, or that the properties of the thiourea are better suited for a specific target. nih.govmdpi.com Studies on 4-substituted benzopyrans have shown that arylthiourea derivatives can be highly potent modulators of ion channels. nih.gov
The following table presents data from a study on 4-arylthiourea-substituted benzopyran derivatives, highlighting the potent activity achieved with this moiety.
| Compound | R Substituent on Phenylthiourea | Activity (% Inhibition of Insulin Release at 10 µM) |
|---|---|---|
| Thiourea Analog 1 | 4-H | 27 ± 4 |
| Thiourea Analog 2 | 4-NO2 | 96 ± 2 |
| Thiourea Analog 3 | 4-CN | 98 ± 2 |
| Thiourea Analog 4 | 3-NO2 | 91 ± 3 |
| Thiourea Analog 5 | 2-NO2 | 37 ± 5 |
Data adapted from a study on R/S-6-chloro-4-(arylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran derivatives. The data clearly shows that strong electron-withdrawing groups (NO2, CN) in the meta or para position of the N'-phenyl ring dramatically increase activity. nih.gov
Stereochemical Influences on Molecular Interactions
While direct studies on the separated enantiomers of this compound are not extensively reported in publicly available literature, research on closely related analogs underscores the importance of the C-4 position in target engagement. For instance, studies on a series of diversely substituted 4-arylthiourea R/S-3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyrans have shed light on the structure-activity relationships concerning this chiral center. nih.gov
These compounds, which are structurally analogous to this compound, were investigated for their activity as potassium channel openers. nih.gov The research involved the synthesis and in vitro evaluation of racemic mixtures of these compounds, where the C-4 position was substituted with various arylthiourea moieties. The findings indicated that the nature of the substituent at the C-4 position significantly influenced the biological activity. nih.gov Specifically, the presence of strong electron-withdrawing groups on the phenyl ring of the arylthiourea moiety at the 4-position of the benzopyran nucleus led to the most pronounced inhibitory activity on the insulin secretory process, a key indicator of K(ATP) channel opening activity. nih.gov
One of the most potent compounds identified in this series was R/S-6-chloro-4-(4-cyanophenylaminothiocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran. nih.gov The high potency of this and similar analogs highlights that the precise nature and orientation of the substituent at the C-4 position are critical for effective interaction with the target, in this case, the pancreatic K(ATP) channels. nih.gov Although the individual contributions of the (R)- and (S)-enantiomers were not detailed in this particular study, the strong dependence of activity on the C-4 substituent strongly suggests that the stereochemistry at this position is a key determinant for target engagement. The differential placement of the arylthiourea group by the (R) and (S) configurations would likely result in distinct binding interactions within the chiral environment of the receptor.
The following table summarizes the key findings related to the structure-activity relationships of these C-4 substituted benzopyran analogs.
| Compound ID | R/S Configuration | Substituent at C-4 | Key Finding |
| Analog Series | Racemic (R/S) | Arylthiourea moiety | Activity is highly dependent on the electronic properties of the substituent on the phenyl ring of the arylthiourea. nih.gov |
| 16 | Racemic (R/S) | 4-cyanophenylaminothiocarbonylamino | Identified as a highly potent inhibitor of insulin release, indicating strong K(ATP) channel opening activity. nih.gov |
This data underscores that while the compounds were tested as racemates, the significant variations in activity based on C-4 substitution patterns strongly imply a stereospecific interaction at the molecular target. Future studies involving the synthesis and evaluation of individual enantiomers would be invaluable in fully elucidating the precise role of C-4 stereochemistry in the molecular interactions of this compound and its analogs.
Advanced Spectroscopic and Analytical Characterization of 3,4 Dihydro 1h 2 Benzopyran 4 Yl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms. slideshare.netfiveable.mejchps.comwpmucdn.com
For (3,4-dihydro-1H-2-benzopyran-4-yl)urea, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio of protons), and their spatial relationships through spin-spin coupling. The expected signals would correspond to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the dihydropyran ring, the methine proton adjacent to the urea (B33335) group, and the protons of the urea and amine functional groups.
Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. fiveable.mestudylib.netlibretexts.orglibretexts.orgwikipedia.org Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of aromatic, aliphatic, and carbonyl carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Expected ¹H NMR Data:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (4H) | 6.8 - 7.5 | Multiplet |
| -O-CH₂- (2H) | 4.0 - 4.5 | Multiplet |
| -CH-NH- (1H) | 4.5 - 5.0 | Multiplet |
| -CH₂-CH- (2H) | 2.5 - 3.5 | Multiplet |
| -NH-C(O)-NH₂ (3H) | 5.0 - 8.0 | Broad Singlets |
Expected ¹³C NMR Data:
| Carbon Type | Expected Chemical Shift (ppm) |
| C=O (urea) | 155 - 165 |
| Aromatic | 110 - 140 |
| -O-CH₂- | 60 - 70 |
| -CH-NH- | 50 - 60 |
| -CH₂-CH- | 30 - 40 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. orgchemboulder.comnumberanalytics.comlibretexts.orgchemguide.co.uksydney.edu.au For this compound, high-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. For instance, the fragmentation of this compound would likely involve cleavage of the bond between the dihydropyran ring and the urea group, as well as fragmentation of the ring itself.
Expected Mass Spectrometry Data:
| Ion | Description |
| Molecular Ion [M]⁺ | The intact molecule with one electron removed. |
| Fragment 1 | Loss of the urea group. |
| Fragment 2 | Fragmentation of the dihydropyran ring. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.inforesearchgate.netpw.edu.pllibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O groups of the urea moiety, the C-O-C ether linkage in the dihydropyran ring, and the C-H bonds of the aromatic and aliphatic portions of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. numberanalytics.comnumberanalytics.comlibretexts.orgpressbooks.pubfiveable.me The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the benzene ring.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (urea) | 3200 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (urea) | 1650 - 1700 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O-C Stretch (ether) | 1050 - 1150 |
Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
This compound possesses a chiral center at the 4-position of the dihydropyran ring, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these enantiomers. learnaboutpharma.comchromatographyonline.comamericanpharmaceuticalreview.comresearchgate.net By using a chiral stationary phase, the two enantiomers will interact differently with the column, leading to different retention times and allowing for their separation. This is crucial for assessing the enantiomeric purity of a sample, which is of particular importance in the pharmaceutical industry where different enantiomers can have distinct biological activities.
Computational Chemistry and Molecular Modeling of 3,4 Dihydro 1h 2 Benzopyran 4 Yl Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. nih.govresearchgate.net These methods provide a detailed picture of the electron distribution, which governs how the molecule interacts with its environment.
For a compound like (3,4-dihydro-1H-2-benzopyran-4-yl)urea, DFT studies are used to calculate several key electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are crucial for predicting non-covalent interactions, as the electron-rich areas, such as those around the carbonyl oxygen of the urea (B33335) group, are likely sites for electrophilic attack and hydrogen bond acceptance. nih.govresearchgate.net Conversely, electron-poor regions, like the N-H protons of the urea, are sites for nucleophilic attack and hydrogen bond donation.
These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its behavior in more complex biological systems.
Table 1: Illustrative Electronic Properties Calculated via DFT for Aromatic Urea Derivatives This table presents typical data obtained from DFT calculations for compounds structurally related to this compound to illustrate the expected outputs of such an analysis.
| Descriptor | Typical Calculated Value (a.u.) | Significance |
| HOMO Energy | -0.23 to -0.25 | Electron-donating capability |
| LUMO Energy | -0.04 to -0.06 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~0.19 to ~0.21 | Chemical reactivity and stability |
| Dipole Moment | 3.0 to 5.0 Debye | Molecular polarity and solubility |
Conformational Analysis via Molecular Dynamics Simulations
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's conformational flexibility in a simulated physiological environment (e.g., in a water box). nih.gov
For a molecule with rotatable bonds, such as the one connecting the benzopyran and urea moieties, conformational analysis is critical. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov This is vital because a molecule's three-dimensional shape dictates its ability to fit into the binding site of a protein target. Recent computational studies on N,N'-aryl ureas have highlighted their dynamic behavior, which can be effectively captured by MD simulations. nih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex over time from an initial reference structure. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests that the complex has reached equilibrium and is stable. researchgate.net Such simulations can reveal how the ligand adjusts its conformation within the binding pocket and the stability of the key interactions formed. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, CHARMM | Defines the potential energy function for the system |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment |
| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Ensures electrostatic neutrality |
| Simulation Time | 50-100 nanoseconds | Allows the system to reach equilibrium and be sampled |
| Temperature | 300 K | Simulates human body temperature |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
Ligand-Target Docking Studies for Theoretical Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. For this compound, docking studies would be performed against potential biological targets, which for related benzopyran and urea compounds have included enzymes like cyclooxygenase-2 (COX-2), various protein kinases, and DNA gyrase. nih.govmdpi.commdpi.com
Docking algorithms place the ligand into the active site of a protein and evaluate the binding poses based on a scoring function. The resulting models reveal detailed intermolecular interactions that stabilize the complex. The urea functionality is a key pharmacophore known for its ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). nih.gov Docking studies on urea-containing inhibitors frequently show the formation of crucial hydrogen bonds with amino acid residues in the protein's active site, such as glutamic acid or aspartic acid. researchgate.net
For benzopyran derivatives, studies have identified key interactions with specific residues. For example, in the active site of COX-2, interactions with Tyr-361 and Ser-516 have been shown to be important. nih.govresearchgate.net Therefore, a docking simulation of this compound would likely show the urea moiety forming hydrogen bonds, while the benzopyran ring engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket.
Docking programs provide a quantitative estimate of the binding affinity, commonly referred to as a docking score. This score, typically expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A more negative score generally indicates a more favorable binding interaction and higher predicted affinity. mdpi.com
By comparing the docking scores of a series of related compounds, researchers can prioritize which molecules are most likely to be potent inhibitors and are therefore better candidates for synthesis and experimental testing. For instance, docking studies on various urea derivatives against bacterial proteins have shown a correlation between lower docking scores and better antimicrobial activity. mdpi.com
Table 3: Illustrative Docking Scores and Key Interactions for Benzopyran and Urea Derivatives Against Various Protein Targets This table provides examples from the literature on related compounds to demonstrate the type of data generated from docking studies.
| Compound Class | Protein Target | Example Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzopyran Derivatives | COX-2 | -8.0 to -9.5 | Tyr-361, Ser-516 | nih.govresearchgate.net |
| Diaryl Urea Derivatives | EGFR Kinase | -7.5 to -9.0 | Met-793, Asp-855 | mdpi.com |
| Benzopyran-2-ones | Topoisomerase I | -6.5 to -8.0 | Not Specified | nih.gov |
| Adamantyl Urea Adducts | A. baumannii PBP1a | -7.0 to -8.5 | ALA537, ILE566, PHE554 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict the activity (e.g., inhibitory concentration, IC₅₀) based on calculated molecular descriptors.
The process involves generating a set of descriptors for each molecule, which can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., LogP). nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to build a regression model that correlates these descriptors with the observed biological activity.
For example, 3D-QSAR studies on benzopyran inhibitors of COX-2 have shown that steric and hydrophobic features play a significant role in determining their inhibitory potency. nih.gov The resulting QSAR models can be visualized as 3D contour maps, which indicate regions where increasing or decreasing a particular property (like steric bulk or positive charge) would likely enhance biological activity. These models are powerful predictive tools that can guide the rational design of new, more potent analogs before they are synthesized, saving significant time and resources. nih.govnih.gov
Table 4: Example of a QSAR Model for Benzopyran-based COX-2 Inhibitors This table illustrates the typical components and statistical validation of a QSAR model, based on published studies.
| Model Equation | pIC₅₀ = 0.52(LogP) - 0.15(Dipole-Z) + 0.28*(E_LUMO) + 4.5 |
| Statistical Parameters | |
| R² (Correlation Coefficient) | > 0.85 |
| Q² (Cross-validated R²) | > 0.60 |
| Descriptors Used | |
| LogP | Hydrophobicity |
| Dipole-Z | Z-component of the dipole moment (electronic) |
| E_LUMO | Energy of the LUMO (electronic) |
The equation and parameters are representative of models found in the literature for this class of compounds. researchgate.net
Mechanistic Investigations of 3,4 Dihydro 1h 2 Benzopyran 4 Yl Urea at the Molecular Level in Vitro Focus
Exploration of Potential Molecular Targets (e.g., Enzymes, Receptors)
The urea (B33335) functionality is a significant feature in numerous bioactive compounds, including a variety of clinically approved therapies. nih.gov Its capacity to form multiple stable hydrogen bonds allows urea-containing compounds to interact with a wide range of biological targets. nih.gov Based on the broader class of urea derivatives, several potential molecular targets for (3,4-dihydro-1H-2-benzopyran-4-yl)urea can be explored.
Key enzyme families that are known to be inhibited by urea-based compounds include epoxide hydrolases and bacterial topoisomerases. For instance, urea derivatives have been shown to inhibit human soluble epoxide hydrolase (sEH) as well as mycobacterial epoxide hydrolases (EHs), such as EphB and EphE. nih.govnih.gov These enzymes are involved in lipid metabolism and are considered viable targets for therapeutic intervention. nih.gov
Another well-established target for certain classes of urea derivatives is the bacterial enzyme DNA gyrase and the related topoisomerase IV. nih.gov Specifically, benzimidazole (B57391) ureas have been identified as dual-targeting inhibitors that bind to the ATP sites of these enzymes, which are crucial for bacterial DNA replication. nih.gov
Sirtuins, a class of NAD+-dependent protein deacylases, are also considered attractive therapeutic targets for various diseases. nih.govnih.gov While a wide array of modulators for sirtuins exist, the urea scaffold is a common element in various enzyme inhibitors, making this family a potential area of investigation.
Other targets, such as the polyketide synthase 13 (Pks13), essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, and the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling, are validated drug targets. nih.govnih.govnih.gov However, inhibitors for these targets typically belong to different chemical classes, such as thiophenes or anilino-1,4-naphthoquinones, respectively. nih.govnih.gov
Molecular Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The biological activity of urea-based compounds is fundamentally linked to their ability to form specific noncovalent interactions with their molecular targets. nih.gov The urea functional group is a versatile hydrogen-bonding unit, possessing two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. nih.govresearchgate.net This allows the urea moiety to form strong, directional hydrogen bonds with amino acid residues in the binding sites of enzymes and receptors, which is a central reason for its prevalence as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org These interactions can include chelating a spherical anion or donating two parallel hydrogen bonds to the oxygen atoms of an oxyanion, such as a carboxylate group on a protein. researchgate.net
Modulation of Cellular Pathways (In Vitro Studies, e.g., Acetylation Levels)
The interaction of a molecule with its target at the molecular level ultimately translates into the modulation of broader cellular pathways. In vitro studies can elucidate these effects. For example, if a compound inhibits a sirtuin enzyme, a direct downstream consequence would be an alteration in the acetylation status of its substrate proteins. nih.gov Sirtuins are protein deacetylases, and their inhibition leads to an increase in the acetylation levels of target proteins. nih.gov This has been observed experimentally where treatment of a breast cancer cell line with a SIRT2 inhibitor led to the increased acetylation of α-tubulin, a known SIRT2 substrate. nih.gov
Protein lysine (B10760008) acetylation is a key post-translational modification that plays a major role in metabolic regulation. nih.gov The acetylation status of key metabolic enzymes can be influenced by the concentration of metabolic fuels like glucose and fatty acids. nih.gov Research has shown that acetylation can activate certain enzymes, such as those in fatty acid oxidation, while inhibiting others involved in processes like the urea cycle and gluconeogenesis. nih.gov Therefore, by inhibiting a deacetylase like SIRT1 or SIRT2, a compound such as this compound could theoretically increase the acetylation of metabolic enzymes, thereby modulating cellular metabolic pathways. This provides a mechanistic link between target engagement and a measurable cellular response.
Synthesis and Characterization of Novel Derivatives and Analogs of 3,4 Dihydro 1h 2 Benzopyran 4 Yl Urea
Design Principles for New Chemical Entities Based on the Benzopyran-Urea Scaffold
The design of new molecules based on the benzopyran-urea scaffold is a strategic process guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The urea (B33335) moiety is of fundamental importance due to its ability to form multiple stable hydrogen bonds with biological targets, a key interaction for modulating biological activity. nih.govnih.gov
A primary design strategy is scaffold hopping , which involves identifying isofunctional molecular structures with significantly different core backbones to discover novel compounds with improved properties. bhsai.orgnih.gov For the benzopyran-urea scaffold, this could involve replacing the benzopyran ring with another heterocycle to improve metabolic stability or solubility, while retaining the key binding interactions of the urea portion. For instance, introducing nitrogen atoms into an aromatic system is a known tactic to enhance metabolic half-life.
Structure-Activity Relationship (SAR) studies are crucial for guiding the design of new analogs. nih.gov This involves systematically modifying different parts of the molecule to understand their effect on biological activity. For the benzopyran-urea scaffold, key areas for modification include:
The Benzopyran Ring: Introducing substituents on the aromatic portion of the benzopyran can modulate lipophilicity and electronic properties, influencing target binding and cell permeability. nih.gov
The Urea Linker: Modifications to the urea NH groups can alter hydrogen bonding capacity and conformational flexibility. nih.gov For example, N-methylation can shift the conformational preference from a trans,trans to a cis,cis arrangement, which can significantly impact binding affinity. nih.gov
Another design principle is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov This can be used to replace a part of the molecule that may have unfavorable properties (e.g., poor metabolic stability) with a more suitable alternative without losing the desired biological activity. nih.gov
Synthesis and Characterization of Structurally Diverse Analogs
The synthesis of (3,4-dihydro-1H-2-benzopyran-4-yl)urea and its analogs typically involves the reaction of a suitable amine with an isocyanate, a classical and widely used method for forming urea derivatives. nih.gov The general synthetic route starts with the preparation of the key intermediate, 4-amino-3,4-dihydro-1H-2-benzopyran. This amine can then be reacted with a variety of isocyanates (R-N=C=O) to yield a diverse range of urea analogs. google.com
Alternatively, isocyanates can be generated in situ from an amine using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govmdpi.com The amine precursor is first converted to the reactive isocyanate, which is then treated with another amine to form the final unsymmetrical urea. mdpi.com
General Synthetic Scheme:
Step 1: Preparation of 4-amino-3,4-dihydro-1H-2-benzopyran.
Step 2: Reaction of the amine with a substituted isocyanate to form the target urea derivative.
The characterization of these newly synthesized compounds is essential to confirm their chemical structure and purity. A combination of spectroscopic techniques is employed: mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. mdpi.com The 13C NMR spectra for urea derivatives typically show a characteristic signal for the urea carbonyl carbon (C=O) between 153 and 158 ppm. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For benzopyran-urea derivatives, characteristic absorption bands would be observed for N-H stretching (around 3300 cm-1) and C=O (urea carbonyl) stretching (around 1630-1650 cm-1). mdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. mdpi.com
Below is a representative table of characterization data for a hypothetical series of analogs.
| Compound ID | R-Group on Urea | Molecular Formula | 1H NMR (δ, ppm) Key Signals | 13C NMR (δ, ppm) C=O Signal |
| BZU-01 | Phenyl | C16H16N2O2 | 8.65 (s, 1H, NH), 7.20-7.50 (m, 5H, Ar-H), 6.80-7.10 (m, 4H, Ar-H) | 155.2 |
| BZU-02 | 4-Chlorophenyl | C16H15ClN2O2 | 8.75 (s, 1H, NH), 7.30-7.50 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H) | 154.8 |
| BZU-03 | 4-Methoxyphenyl | C17H18N2O3 | 8.50 (s, 1H, NH), 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (s, 3H, OCH3) | 155.6 |
| BZU-04 | Cyclohexyl | C16H22N2O2 | 6.50 (d, 1H, NH), 5.80 (d, 1H, NH), 3.50-3.60 (m, 1H, Cyclohexyl-CH) | 157.1 |
Systematic Exploration of Chemical Space Around the Core Structure
Exploring the chemical space around the benzopyran-urea scaffold is a systematic process aimed at discovering novel molecules with desired properties. rsc.orgresearchgate.net This involves the rational and methodical introduction of diverse functional groups at various positions on the core structure. uees.edu.ec The goal is to understand how changes in size, shape, lipophilicity, and electronic character affect the molecule's biological activity and pharmacokinetic profile.
The exploration can be divided based on the key components of the scaffold:
Benzopyran Ring Substitutions: The aromatic ring of the benzopyran is a prime location for modification. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can significantly alter the electronic properties and binding interactions. mdpi.com
Dihydro-pyran Ring Modifications: While less common, modifications to the saturated portion of the pyran ring, such as introducing alkyl groups, can influence the molecule's conformation and metabolic stability.
Urea Terminus Diversification: The most extensive exploration is often performed on the terminal R-group of the urea moiety. By reacting the 4-amino-3,4-dihydro-1H-2-benzopyran intermediate with a wide array of isocyanates, a vast chemical space can be explored. This includes introducing various aromatic, heteroaromatic, aliphatic, and cyclic groups. nih.gov
This systematic functionalization allows for the fine-tuning of structure-activity relationships (SAR). uees.edu.ec For example, a study on benzopyran-based inhibitors found that for the C-ring (analogous to the terminal phenyl group here), a 3',4'-dimethoxy substitution was optimal, with the 4'-methoxy group being more critical for activity. nih.gov Such insights are invaluable for guiding future design efforts.
| Position of Modification | Type of Modification | Examples of Substituents | Desired Outcome |
| Benzopyran Aromatic Ring | Substitution | -F, -Cl, -OCH₃, -CN | Modulate electronics, lipophilicity, and metabolic stability |
| Urea Linker | N-Alkylation | -CH₃, -C₂H₅ | Alter H-bond capacity and conformation |
| Terminal R-Group (Phenyl) | Substitution | Halogens, Alkyl, Alkoxy, Nitro | Explore binding pockets, improve potency and selectivity |
| Terminal R-Group | Scaffold Hopping | Pyridyl, Thienyl, Cyclohexyl, Adamantyl | Alter core properties, improve solubility, escape patent space |
Development of Libraries of Benzopyran-Urea Derivatives for Screening Purposes
To efficiently explore the vast chemical space and identify lead compounds, researchers often synthesize compound libraries. nih.gov A chemical library is a collection of structurally related molecules prepared in parallel. nih.gov For the benzopyran-urea scaffold, this involves a combinatorial or parallel synthesis approach where a set of core amine intermediates is reacted with a diverse set of building blocks (isocyanates) to rapidly generate a large number of final products. nih.govnih.gov
The development of these libraries follows several key principles:
Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules from a common starting material, allowing for the exploration of a wide range of chemical space. nih.gov For the benzopyran-urea scaffold, this would involve using a highly varied set of isocyanates.
Building Block Selection: The choice of building blocks is critical. They should be commercially available or easily synthesized and cover a range of physicochemical properties (e.g., size, polarity, charge) to maximize the diversity of the final library. chemdiv.com
High-Throughput Synthesis: Techniques like solid-phase organic synthesis (SPOS) or automated liquid handlers can be employed to accelerate the synthesis and purification of the library compounds. mdpi.com
Screening: Once synthesized, these libraries are subjected to high-throughput screening (HTS) against biological targets to identify "hits"—compounds that exhibit the desired activity. nih.gov
A 434-member polyheterocyclic benzopyran library was successfully constructed using a solid-phase parallel diversity-oriented synthesis strategy, demonstrating the feasibility of creating large and diverse libraries based on this core structure. nih.gov Such libraries are invaluable tools in the early stages of drug discovery, enabling the rapid identification of novel and potent chemical entities for further development. nih.govnih.gov
Future Research Directions and Theoretical Applications in Chemical Biology
Advancements in Stereocontrolled Synthesis of Chiral Benzopyran-Urea Compounds
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for the synthesis of specific stereoisomers of benzopyran-urea compounds is a critical area of future research. The benzopyran nucleus is a key building block in numerous natural products, which are generally chiral substances, making asymmetric synthesis methods of great importance. researchgate.net
Recent progress in organic synthesis has provided powerful tools for achieving high stereocontrol. Organocatalysis, for instance, has emerged as a robust strategy for asymmetric synthesis. researchgate.net Specifically, bifunctional catalysts, such as quinine-derived urea (B33335) catalysts, have shown exceptional performance in controlling the stereochemical outcome of reactions, yielding products with high diastereomeric and enantiomeric ratios. rsc.org These catalysts operate through mechanisms like iminium catalysis and anion-binding catalysis, which can be combined to form complex catalytic systems for constructing enantioenriched polyheterocyclic compounds. researchgate.net
Future research will likely focus on refining these catalytic systems to be applicable to the (3,4-dihydro-1H-2-benzopyran-4-yl)urea scaffold. The goals include minimizing catalyst loadings, enhancing energy efficiency, and expanding the substrate scope to allow for a wide variety of functional groups on both the benzopyran and urea moieties. rsc.org The development of novel synthetic routes that establish the chiral center at the C4 position of the benzopyran ring with high fidelity will be paramount for creating stereochemically pure libraries of these compounds for biological screening.
Deeper Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions and biochemical pathways modulated by this compound is a fundamental objective for future studies. The urea functionality plays a central role in drug development due to its capacity to form multiple, stable hydrogen bonds with biological targets. nih.gov This ability to act as both a hydrogen bond donor and acceptor is critical for specific drug-target interactions that dictate biological activity. nih.govmdpi.com
The urea moiety is known to interact with key residues in the active sites of enzymes, such as kinases and proteases. nih.govfrontiersin.org For example, X-ray crystallography studies have revealed that the two NH groups of a urea scaffold can form strong hydrogen bonds with acidic residues like glutamate, while the carbonyl oxygen can bond with backbone amides. nih.gov Furthermore, the planar nature of the urea group, combined with the aromatic rings of the benzopyran structure, may allow for favorable π-stacking interactions with aromatic residues like tryptophan within protein binding sites. nih.gov
Future investigations should employ a combination of structural biology techniques (X-ray crystallography, NMR spectroscopy) and computational modeling to identify the specific protein targets of this compound. Cellular and biochemical assays will be necessary to unravel the downstream effects of these interactions on metabolic and signaling pathways. taylorandfrancis.com This multi-pronged approach will be crucial for building a comprehensive understanding of the compound's mechanism of action at a molecular level.
Application of this compound as a Chemical Probe for Target Validation
A well-characterized chemical probe is an indispensable tool for the unbiased interrogation of biological systems and for preclinical target validation. researchgate.net The this compound scaffold possesses attributes that make it a promising candidate for development into a chemical probe. To serve effectively in this role, a compound must exhibit high potency for its target, demonstrate selectivity over related proteins, and show engagement with its target in a cellular context. researchgate.net
The development of a "chemical probe tool kit" based on the benzopyran-urea structure could significantly advance target identification and validation. researchgate.net This would involve synthesizing a focused library of analogs with systematic modifications to the core structure. These analogs could then be used to establish structure-activity relationships (SAR) and to develop a corresponding inactive or negative control compound, which is crucial for validating that the observed biological effects are due to on-target activity.
By using such probes, researchers can perturb specific protein functions with temporal control, providing insights that are often complementary to genetic methods of target validation. nih.gov The ultimate goal is to utilize these molecular tools to link the modulation of a specific target protein to a cellular or physiological phenotype, thereby validating its relevance to a particular biological process.
Development of the Benzopyran-Urea Scaffold for Scaffold-Based Drug Discovery
The benzopyran ring system is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural and synthetic biologically active compounds. ijbpas.comnih.gov Similarly, the urea linkage is a cornerstone of modern drug design, found in numerous clinically relevant molecules. nih.govfrontiersin.org The combination of these two components in the this compound structure creates a versatile and promising scaffold for drug discovery. ontosight.ai
A key strategy in modern drug discovery is Diversity-Oriented Synthesis (DOS), which aims to generate complex and structurally diverse compound libraries. researchgate.net Applying DOS principles to the benzopyran-urea scaffold can lead to the creation of large collections of small molecules with varied core skeletons and substituents. researchgate.netnih.gov These libraries can be constructed using solid-phase or fluorous-tag-based parallel synthesis platforms to maximize efficiency. researchgate.net The molecular diversity of these libraries can be systematically expanded by varying the building blocks used in the synthesis, allowing for a broad exploration of chemical space. nih.gov
The development of such libraries based on the benzopyran-urea scaffold will provide a rich resource for high-throughput screening campaigns aimed at discovering novel modulators of various biological targets. The inherent "drug-like" properties of the scaffold make it an attractive starting point for optimization and development programs. nih.govijbpas.com
| Core Skeleton Class | Synthetic Pathway/Concept | Potential for Diversity | Reference |
|---|---|---|---|
| Polyheterocyclic Benzopyrans | Divergent solid-phase parallel synthesis from a single key intermediate. | Introduction of various substituents at multiple positions (R, R1, R2). | nih.gov |
| Spiro-bridged Benzofused Aminals | Asymmetric organocatalysis-triggered reaction sequence. | Regioselective conversion of equilibrating isomers into bridged structures with different ring connectivities. | researchgate.net |
| Multi-Core-Skeleton Library | Library-to-library concept to transform the core skeleton itself. | Creation of distinct collections of small molecules from the same initial building blocks. | nih.gov |
| Fluorous-Tag-Based Library | Solution-phase parallel platform utilizing fluorous tags for purification. | Maximizes skeletal diversity in three-dimensional space using various benzopyranyl starting materials. | researchgate.net |
Exploration of Novel Binding Pockets and Target Classes for Benzopyran-Urea Compounds
A significant avenue for future research is the exploration of new biological targets and binding pockets that can be modulated by benzopyran-urea compounds. The structural features of this scaffold suggest a broad range of potential interactions. The diaryl urea motif, for instance, is a well-established pharmacophore for a variety of protein kinases, where it typically binds to the "DFG-out" conformation in a hydrophobic pocket adjacent to the main ATP-binding site. mdpi.com
Beyond kinases, the hydrogen-bonding capacity of the urea group makes it suitable for targeting other enzyme classes, such as proteases, where it can mimic peptide bonds and interact with the catalytic machinery. nih.govfrontiersin.org The benzopyran portion of the scaffold can also contribute significantly to binding affinity and selectivity, potentially interacting with targets such as leukotriene receptors or DNA topoisomerases. nih.govnih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in screening large virtual libraries of benzopyran-urea derivatives against known protein structures to identify potential new targets. researchgate.net These in silico approaches can prioritize compounds for synthesis and biological testing, accelerating the discovery of ligands for novel binding pockets and previously "undruggable" target classes. The development of dual-target or multi-target agents based on this scaffold is also a promising direction, potentially offering new approaches to complex multifactorial diseases. nih.govnih.gov
| Protein Target Class | Rationale for Interaction | Key Moieties Involved | Reference |
|---|---|---|---|
| Protein Kinases | Urea moiety forms key H-bonds in the hinge region and adjacent pockets; often binds DFG-out conformation. | Diaryl Urea | mdpi.comfrontiersin.org |
| Proteases | Urea can act as a non-hydrolyzable peptide mimic, interacting with active site residues. | Urea | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Benzopyran is a privileged structure found in ligands for various receptors, including adenosine (B11128) receptors. | Benzopyran | ijbpas.com |
| DNA Topoisomerases | Benzopyran-2-ones (coumarins) have been shown to inhibit topoisomerase I. | Benzopyran | nih.gov |
| Nuclear Receptors (e.g., PPARγ) | Urea derivatives have been designed as dual-acting ligands for nuclear receptors. | Urea | nih.gov |
| Transmembrane Transporters | Urea derivatives can interact with aromatic rings in transporter pores via stacking interactions. | Urea | nih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of (3,4-dihydro-1H-2-benzopyran-4-yl)urea be optimized for reproducibility in academic laboratories?
- Methodological Answer : Utilize condensation reactions involving 4-oxo-4H-1-benzopyran-3-carboxaldehyde derivatives with urea or its analogs under controlled conditions (e.g., reflux in ethanol with catalytic acid). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures). Ensure stoichiometric precision to minimize side products, as demonstrated in analogous benzopyran-urea syntheses .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt OSHA/GHS-compliant practices:
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact (acute toxicity category 4) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via certified waste handlers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the urea moiety (δ ~6.0–7.5 ppm for NH protons) and benzopyran ring structure .
- MS : High-resolution ESI-MS for molecular ion validation.
- IR : Detect carbonyl (C=O) and urea (N–H) stretches at ~1650–1750 cm⁻¹ and ~3200–3400 cm⁻¹, respectively .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Use SHELXL for structure refinement. Grow single crystals via slow evaporation (solvent: DMSO/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX suite parameters (R-factor < 5%). Compare bond lengths/angles to DFT-optimized models to validate stereoelectronic effects .
Q. What strategies address contradictions in reported bioactivity data for benzopyran-urea analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to isolate confounding variables (e.g., solubility).
- Dose-Response Curves : Use Hill slope analysis to differentiate specific binding from nonspecific effects.
- Meta-Analysis : Apply Cochrane or PRISMA frameworks to aggregate findings across studies, as recommended for iterative data interpretation in complex systems .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., methoxy, hydroxyl) at the benzopyran 3-/4-positions to modulate lipophilicity (clogP) and hydrogen-bonding capacity.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs).
- ADME Profiling : Assess metabolic stability via liver microsome assays and permeability via Caco-2 monolayers .
Q. What computational methods validate the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular Dynamics : Simulate solvation effects (explicit water model) to predict aggregation tendencies.
- QSPR Modeling : Corrogate computed descriptors (e.g., polar surface area) with experimental solubility/logD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
